molecular formula C13H19NO2 B1366754 4-(4-Methoxy-phenoxymethyl)-piperidine CAS No. 63608-38-8

4-(4-Methoxy-phenoxymethyl)-piperidine

Cat. No. B1366754
CAS RN: 63608-38-8
M. Wt: 221.29 g/mol
InChI Key: NPWGQYGFHRSCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves several stages. For instance, the synthesis of thioureides of 2-(4-methyl-phenoxymethyl)-benzoic acid and 2-(4-methoxy-phenoxymethyl)-benzoic acid involves the addition of some primary aromatic amines at 2-(4-methyl-or 4-methoxy-phenoxymethyl)-benzoyl isothiocyanate .

Scientific Research Applications

Radiolabeled Probes for σ Receptors

4-(4-Methoxy-phenoxymethyl)-piperidine derivatives have been investigated for their potential as radiolabeled probes for σ receptors. Specifically, halogenated 4-(phenoxymethyl)piperidines showed promise as ligands for σ receptors. One compound, labeled with 123I, demonstrated high uptake and retention in the brain and other organs known to have σ receptors, indicating its utility in in vivo tomographic studies of these receptors (Waterhouse et al., 1997).

Dopamine Transporter Inhibitors

A library of N-substituted 4-(arylmethoxy)piperidines was synthesized to explore their role as dopamine transporter inhibitors. These compounds were found to be significant in reducing locomotor activity in mice. One compound specifically showed lower locomotor activity than cocaine, suggesting its potential application in neuroscience research (Lapa & Lapa, 2019).

Affinity for Dopamine Transporter

Further research on 4-(2-[bis(4-fluorophenyl)methoxy]ethylpiperidines focused on their ability to bind to the dopamine transporter. This study highlighted the influence of the N-substituent on the compound's affinity and selectivity for the dopamine transporter, offering insights into the design of new compounds for neurological research (Prisinzano et al., 2002).

Local Anesthetic Action

4-Phenylpiperidine derivatives, including those with a 4-phenoxymethyl group, were studied for their local anesthetic action. Certain derivatives displayed strong infiltration anesthetic and anti-inflammatory action, making them potential candidates for topical anesthetic applications (Igarashi et al., 1983).

Synthesis of Key Intermediates

The compound was also explored for its role in the synthesis of key intermediates in pharmaceuticals. For instance, a derivative was synthesized as a crucial intermediate for Vandetanib, a medication used in cancer treatment (Wang et al., 2015).

properties

IUPAC Name

4-[(4-methoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-2-4-13(5-3-12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWGQYGFHRSCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424666
Record name 4-(4-Methoxy-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-phenoxymethyl)-piperidine

CAS RN

63608-38-8
Record name 4-[(4-Methoxyphenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxy-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-phenoxymethyl)-piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxy-phenoxymethyl)-piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxy-phenoxymethyl)-piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxy-phenoxymethyl)-piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxy-phenoxymethyl)-piperidine
Reactant of Route 6
Reactant of Route 6
4-(4-Methoxy-phenoxymethyl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.